molecular formula C7H16O4 B013500 1,1,3,3-Tetramethoxypropane CAS No. 102-52-3

1,1,3,3-Tetramethoxypropane

Cat. No. B013500
CAS RN: 102-52-3
M. Wt: 164.2 g/mol
InChI Key: XHTYQFMRBQUCPX-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethoxypropane is an organic compound with the chemical formula CH₂(CH(OC₃H₇)₂)₂ . It exists as a colorless liquid and serves as a protected form of malondialdehyde . Malondialdehyde is a reactive reagent, but its storage properties are poor. The compound is also known as malonaldehyde bis (dimethyl acetal) .


Chemical Reactions Analysis

  • Acid Hydrolysis : 1,1,3,3-Tetramethoxypropane undergoes acid hydrolysis to yield malondialdehyde. This reaction is essential for releasing malondialdehyde, which has applications in various chemical assays .

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 183°C .
  • Density : 0.997 g/mL at 25°C .
  • Refractive Index : n20/D = 1.407 (lit.) .

Scientific Research Applications

Preparation of Malondialdehyde Standards

1,1,3,3-Tetramethoxypropane is used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates . Malondialdehyde is a marker for oxidative stress in cells and tissues, and its accurate measurement is crucial in biomedical research .

Study of Vascular Smooth Muscle Cells

This compound has been used to study the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells . This research is important in understanding the pathophysiology of diseases like atherosclerosis and hypertension .

Plasma Polymerization

1,1,3,3-Tetramethoxypropane can be plasma polymerized to create thin films . These films have potential applications in various fields such as ultra large-scale integration and very large-scale integration circuits, capacitors, light-emitting diodes, sensors, rechargeable batteries, as inter-metallic dielectrics in integrated circuits, and other electronic circuits as insulators and dielectric materials .

Investigation of Dielectric Properties

The dielectric constant and the alternating current (AC) electrical conductivity of the plasma-polymerized 1,1,3,3-tetramethoxypropane (PPTMP) thin films are investigated in the frequency range from 30 to 104 Hz, and in the temperature range from 298 to 423 K . This research is crucial in the development of electronic devices .

Study of AC Electrical Conduction Mechanism

The AC electrical conduction mechanism in the PPTMP thin films is observed to be dominated by hopping of carriers between localized states . This understanding can help in the design of more efficient electronic devices .

Investigation of Dielectric Loss Tangent

The dielectric loss tangent, tanδ decreases slightly with a broad minimum around 103 Hz and again increases with increasing frequency . This property is important in the design of capacitors and other electronic components .

Safety And Hazards

  • Precautionary Statements : Handle with care (P210-P233-P240-P241-P242-P243) .

properties

IUPAC Name

1,1,3,3-tetramethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O4/c1-8-6(9-2)5-7(10-3)11-4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTYQFMRBQUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059255
Record name Propane, 1,1,3,3-tetramethoxy-
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Molecular Weight

164.20 g/mol
Source PubChem
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Product Name

1,1,3,3-Tetramethoxypropane

CAS RN

102-52-3
Record name Tetramethoxypropane
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Record name 1,1,3,3-Tetramethoxypropane
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Record name Tetramethoxypropane
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Record name Propane, 1,1,3,3-tetramethoxy-
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Record name Propane, 1,1,3,3-tetramethoxy-
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Record name 1,1,3,3-tetramethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,1,3,3-tetramethoxypropane?

A1: The molecular formula of 1,1,3,3-tetramethoxypropane is C7H16O4, and its molecular weight is 164.20 g/mol.

Q2: Are there any characteristic spectroscopic data available for 1,1,3,3-tetramethoxypropane?

A2: While specific spectroscopic data isn't detailed within the provided research, techniques like 1H NMR and MS are frequently employed to confirm the structure of 1,1,3,3-tetramethoxypropane and its derivatives. [, , , ]

Q3: What is the primary synthetic application of 1,1,3,3-tetramethoxypropane?

A3: 1,1,3,3-Tetramethoxypropane is widely used as a precursor for malondialdehyde, a highly reactive compound. [] It serves as a convenient source due to its stability and controlled release of malondialdehyde upon hydrolysis.

Q4: How is 1,1,3,3-tetramethoxypropane utilized in the synthesis of heterocyclic compounds?

A4: This compound plays a crucial role in synthesizing various heterocyclic compounds, particularly pyrimidines. It reacts with amidine hydrochloride salts under elevated temperatures, leading to the formation of 2-substituted pyrimidines. []

Q5: Can you provide specific examples of heterocyclic compounds synthesized using 1,1,3,3-tetramethoxypropane?

A5: Certainly! Research highlights the synthesis of compounds like 2-(arylthio)benzoates, 2-amino-X-nitrobenzimidazoles, trandolapril, and rimsulfuron using 1,1,3,3-tetramethoxypropane as a key starting material or intermediate. [, , , ]

Q6: What types of reactions are commonly employed with 1,1,3,3-tetramethoxypropane in organic synthesis?

A6: This compound is frequently used in [3+3] cyclocondensations, particularly with 1,3-bis(silyl enol ethers) or 3-(arylthio)-1-(trimethylsilyloxy)-1,3-butadienes. These reactions provide efficient routes to salicylates and 2-(arylthio)benzoates, respectively. [, ]

Q7: Does 1,1,3,3-tetramethoxypropane participate in reactions other than cyclocondensations?

A7: Yes, it's also employed in transacetalization reactions with N-benzoylaminodiols, resulting in the stereoselective formation of 2,5-disubstituted-1,3-dioxanes. This methodology offers a route to valuable building blocks for various chemical syntheses. []

Q8: Beyond its role in organic synthesis, does 1,1,3,3-tetramethoxypropane have other applications?

A8: Yes, it serves as a standard in quantifying malondialdehyde (MDA), a marker for lipid peroxidation. This is particularly relevant in food chemistry and biological studies investigating oxidative stress. [, , , ]

Q9: Can you elaborate on the use of 1,1,3,3-tetramethoxypropane in studying lipid peroxidation?

A9: Researchers utilize 1,1,3,3-tetramethoxypropane to generate known concentrations of MDA. This allows for the creation of calibration curves, enabling the accurate quantification of MDA levels in various samples, such as meat products or biological tissues. [, , ]

Q10: Is there research on the potential environmental impact of 1,1,3,3-tetramethoxypropane?

A10: While the provided literature doesn't delve into specific ecotoxicological data, it highlights the importance of responsible handling and waste management practices for all chemical compounds, including 1,1,3,3-tetramethoxypropane. []

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